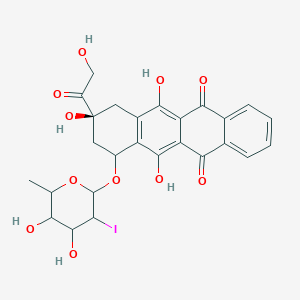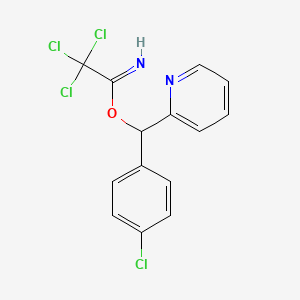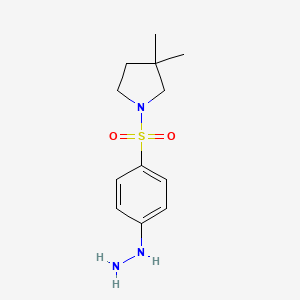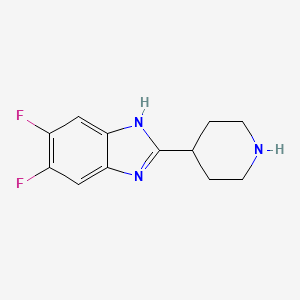![molecular formula C18H27NO7 B14797159 (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)
(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is a complex organic molecule with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups, a hydroxyethyl group, and a dioxa-azatricyclic framework, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Introduction: Addition of hydroxyl and hydroxyethyl groups through selective oxidation and reduction reactions.
Purification: Purification of the final product using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
The compound (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Substitution of hydroxyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound may be used in the development of new materials, pharmaceuticals, and chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of (1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding and activity.
Receptor Modulation: Interaction with cellular receptors, altering signaling pathways and cellular responses.
Protein Binding: Binding to proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione: shares similarities with other tricyclic compounds such as lamellarins and coumarins.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
Coumarins: Widely distributed in nature, possessing diverse biological properties.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct reactivity and biological activity.
特性
分子式 |
C18H27NO7 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10?,11-,13-,14-,17-,18+/m1/s1 |
InChIキー |
FMWJEBGSMAOQNN-LHSDDADMSA-N |
異性体SMILES |
CC1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)O)O |
正規SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane](/img/structure/B14797076.png)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14797079.png)

![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14797096.png)
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
![4-Amino-N-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B14797101.png)


![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)



![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)
